
VU0652925
Description
Significance of Platelet Activation in Thrombo-inflammation and Inflammatory Processes
Platelets, traditionally viewed primarily for their critical function in hemostasis and thrombosis, are increasingly recognized for their substantial involvement in inflammatory processes, a concept now widely referred to as thrombo-inflammation. frontiersin.orgahajournals.orgfrontiersin.org Platelet activation can be triggered by a variety of stimuli, including serine proteases such as thrombin, inflammatory mediators, and through interactions with immune cells and the vascular endothelium. frontiersin.orgahajournals.orgmdpi.comnih.gov Upon activation, platelets undergo degranulation, releasing a diverse repertoire of biologically active molecules. These include pro-thrombotic and pro-inflammatory substances like P-selectin, platelet-activating factor (PAF), soluble CD40 ligand (CD154), and serotonin. frontiersin.orgnih.gov Activated platelets also exhibit the expression of activated integrin αIIbβ3, facilitate the formation of platelet aggregates, and engage in interactions with leukocytes. frontiersin.orgahajournals.orgmdpi.com These interactions can promote the production of pro-inflammatory cytokines and contribute to the recruitment and migration of leukocytes. frontiersin.orgahajournals.orgmdpi.com The intricate interplay between platelets, the coagulation cascade, and immune cells can lead to a state of heightened inflammation driven by thrombotic processes. thieme-connect.com While the physiological process of immunothrombosis can be beneficial in containing the spread of pathogens, excessive inflammatory responses can paradoxically induce coagulopathies and detrimental thrombotic events, underscoring the delicate balance between the immune and hemostatic systems. thieme-connect.com Platelet activation and their subsequent interactions are central to the pathogenesis of thrombo-inflammation, which negatively impacts cardiovascular health and is implicated in the pathology of numerous diseases, including atherosclerosis, sepsis, and acute respiratory distress syndrome. nih.govahajournals.orgmdpi.com
Rationale for Investigating Protease-Activated Receptor 4 (PAR4) as a Research Target
Human platelets express two primary receptors for thrombin, PAR1 and PAR4, both of which are involved in mediating platelet activation in response to this key protease. nih.govnih.gov PAR1 is characterized as a high-affinity thrombin receptor that typically elicits a rapid and transient intracellular signaling response. frontiersin.orgmdpi.comahajournals.orgashpublications.org In contrast, PAR4 functions as a lower-affinity receptor for thrombin but mediates a slower yet significantly more sustained intracellular calcium signal. mdpi.comahajournals.orgashpublications.org This prolonged signaling mediated by PAR4 is considered crucial for the formation of stable thrombi and is associated with later-stage platelet activation events, including the exposure of phosphatidylserine on the platelet surface and the subsequent development of the platelet procoagulant response. mdpi.comahajournals.orgashpublications.org
The distinct kinetics and contributions of PAR1 and PAR4 to platelet activation suggest that selectively targeting PAR4 could offer a strategic advantage in the prevention of thrombosis. This approach may potentially preserve some of the initial hemostatic functions mediated by PAR1, thereby potentially leading to a reduced risk of bleeding compared to strategies that primarily target PAR1. acs.orgnih.govahajournals.orgashpublications.orgresearchgate.net This compelling rationale has fueled significant interest in investigating PAR4 as a promising target for novel antiplatelet therapies with the potential for an improved therapeutic window. acs.orgnih.govresearchgate.netnih.govresearchgate.net Beyond platelets, PAR4 is expressed on a variety of other cell types, and its expression levels can be elevated in inflammatory conditions, suggesting a broader role for PAR4 in inflammatory processes. nih.gov Research indicates that PAR4 activity is involved in leukocyte recruitment and contributes to tissue injury in animal models of various inflammatory diseases. nih.govnih.gov
Historical Context and Evolution of Small Molecule Antagonists in PAR4 Research
The discovery of protease-activated receptors, beginning with PAR1 in the 1990s, was a pivotal moment in understanding how proteases such as thrombin exert their effects on cells. nih.govnih.gov Initially, PAR4 was sometimes considered a less critical, perhaps redundant, receptor compared to the high-affinity PAR1. researchgate.net However, subsequent research has increasingly highlighted the unique importance and distinct signaling characteristics of PAR4 in platelet activation, establishing its potential as an independent therapeutic target. ahajournals.orgresearchgate.net
The development of effective small molecule antagonists for PARs has presented considerable challenges, largely due to their unconventional activation mechanism involving the exposure of a tethered ligand upon proteolytic cleavage. acs.orgnih.gov Early efforts to develop PAR4 antagonists encountered difficulties related to achieving sufficient potency, selectivity over PAR1, and favorable pharmacological properties. nih.govahajournals.orgplos.org For instance, some early non-peptide PAR4 antagonists, such as YD-3 and ML354, were found to exhibit cross-reactivity with PAR1. nih.govplos.org
The pursuit of potent and selective small molecule PAR4 antagonists has therefore been a significant focus of research, aimed at developing compounds capable of effectively blocking PAR4 activation by endogenous proteases like thrombin. acs.orgnih.govresearchgate.net The development of compounds such as BMS-986120 by Bristol-Myers Squibb represented a notable advancement in this field, demonstrating high potency and specificity for inhibiting thrombin-induced PAR4 activation while showing minimal activity against PAR1. acs.orgahajournals.org These developments have provided researchers with valuable pharmacological tools to further delineate the specific roles of PAR4 in the complex processes of thrombosis and inflammation. ahajournals.orgplos.org
Introduction to VU0652925 as a Research Tool and Investigational Compound
This compound is a small molecule compound that has gained prominence as a valuable research tool and investigational compound in the study of Protease-Activated Receptor 4 (PAR4). nih.govnih.govmedchemexpress.com It is characterized as an antagonist of PAR4. medchemexpress.comtargetmol.com Research indicates that this compound is an analog of BMS-986120, another known PAR4 antagonist. medchemexpress.comtargetmol.com
Studies employing this compound have yielded significant insights into the specific functions mediated by PAR4. For example, this compound has been shown to effectively impair the release of platelet α-granules, as measured by P-selectin exposure, following stimulation with various agonists, including α-thrombin, cathepsin G, and plasmin. nih.gov This finding suggests a critical role for PAR4 in mediating granule secretion in response to these specific proteases. Moreover, this compound has been instrumental in demonstrating that interactions between platelets and granulocytes stimulated by plasmin are specifically blocked by the inhibition of PAR4 activity. nih.gov
Research utilizing this compound has also explored its mechanism of action and potency. Schild analysis performed with a synthetic PAR4 activating peptide (PAR4-AP) suggests that this compound exerts a noncompetitive mode of inhibition. nih.gov this compound has demonstrated potent inhibitory effects on PAR4-mediated platelet responses, including the activation of GPIIbIIIa (assessed by PAC1 binding) and the expression of P-selectin. nih.govmedchemexpress.comtargetmol.com
Interactive Table 1: Potency of this compound in Inhibiting PAR4-Mediated Platelet Activation
Assay | IC50 (pM) | -pIC50 ± S.E.M. |
PAC1 (GPIIbIIIa activation) | 43.0 | 10.4 ± 0.04 |
P-selectin expression | 39.2 | 10.41 ± 0.04 |
Data derived from research on this compound's effects on human platelets. nih.govmedchemexpress.comtargetmol.com
These findings underscore the utility of this compound as a selective pharmacological tool for dissecting the specific roles of PAR4 in platelet activation and its complex interactions with other cell types within the context of thrombo-inflammation. nih.govnih.gov
Propriétés
Numéro CAS |
1476847-58-1 |
---|---|
Formule moléculaire |
C24H18N4O4S2 |
Poids moléculaire |
490.552 |
Nom IUPAC |
2-methoxy-6-(6-methoxy-4-((2-phenylthiazol-4-yl)methoxy)benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H18N4O4S2/c1-29-16-8-19(31-12-15-13-33-22(25-15)14-6-4-3-5-7-14)17-10-21(32-20(17)9-16)18-11-28-23(26-18)34-24(27-28)30-2/h3-11,13H,12H2,1-2H3 |
Clé InChI |
RROGCGMHOWNSLD-UHFFFAOYSA-N |
SMILES |
COC1=NN2C(S1)=NC(C3=CC4=C(O3)C=C(OC)C=C4OCC5=CSC(C6=CC=CC=C6)=N5)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VU0652925, VU-0652925, VU 0652925, BMS-3, BMS 3, BMS3 |
Origine du produit |
United States |
Molecular Target Characterization and Mechanistic Research of Vu0652925
Identification of Protease-Activated Receptor 4 (PAR4) as a Primary Molecular Target
Studies have identified Protease-Activated Receptor 4 (PAR4) as the primary molecular target of VU0652925. This compound functions as a PAR4 antagonist nih.govmedchemexpress.eumedkoo.commedchemexpress.com. This antagonistic activity is central to its observed effects on platelet function.
Functional Antagonism of PAR4 Activity by this compound
This compound acts as a functional antagonist of PAR4 activity. It has been characterized to inhibit PAR4 activity induced by various agonists, including the PAR4 activating peptide (PAR4 AP) and the tethered ligand generated by thrombin nih.govnih.gov. At higher concentrations of γ-thrombin, this compound demonstrated more potent inhibition of platelet activation compared to another PAR4 inhibitor, VU0661245 nih.gov. Schild analysis with PAR4-AP suggests a noncompetitive mode of action for this compound nih.gov.
Research has provided quantitative data on the potency of this compound in inhibiting markers of platelet activation associated with PAR4 signaling.
Assay Readout | IC₅₀ Value (pM) | Reference |
PAC1 Binding | 43.0 | medchemexpress.eumedkoo.commedchemexpress.com |
P-selectin | 39.2 | medchemexpress.eumedkoo.commedchemexpress.com |
These low picomolar IC₅₀ values indicate high potency of this compound in inhibiting PAR4-mediated platelet activation as measured by PAC1 binding (an indicator of activated GPIIb/IIIa) and P-selectin expression (an indicator of alpha-granule release).
Elucidation of Specific Signaling Pathway Modulation by this compound
The antagonistic action of this compound on PAR4 leads to the modulation of several downstream signaling pathways critical for platelet function.
Impact on Platelet α-Granule Release and P-selectin Expression
This compound has been shown to impair platelet α-granule release, which is typically assessed by measuring the surface expression of P-selectin (CD62P) nih.gov. P-selectin is a transmembrane protein stored in platelet alpha-granules and is translocated to the platelet surface upon activation and granule secretion medchemexpress.complos.orgconicet.gov.ardovepress.com. Studies demonstrated that this compound impaired P-selectin exposure following stimulation with α-thrombin, cathepsin G, or plasmin nih.gov. This indicates that this compound effectively blocks PAR4-mediated secretion of alpha-granule contents.
Regulation of Platelet-Leukocyte Interactions
Platelet-leukocyte interactions are significant in inflammatory and thrombotic processes nih.govnih.govfrontiersin.org. These interactions are often mediated by the binding of P-selectin on activated platelets to its ligand PSGL-1 on leukocytes medchemexpress.comnih.govfrontiersin.org. Research indicates that this compound diminishes platelet-granulocyte interactions induced by PAR4 AP nih.gov. Furthermore, platelet-granulocyte interactions stimulated by plasmin were completely blocked by this compound, highlighting a PAR4-specific effect in mediating these interactions nih.gov.
Suppression of Glycoprotein IIb/IIIa (GPIIbIIIa) Activation Pathways
Glycoprotein IIb/IIIa (GPIIbIIIa), also known as integrin αIIbβ3, is a key receptor on platelets essential for aggregation, as it binds to fibrinogen and von Willebrand factor, linking platelets together nih.govwikipedia.org. Activation of GPIIb/IIIa is a central event in thrombosis semanticscholar.org. This compound has been shown to suppress GPIIbIIIa activation medchemexpress.eumedchemexpress.com. This suppression of GPIIb/IIIa activation is a direct consequence of this compound blocking the upstream PAR4 signaling pathways that would otherwise lead to the activation of this integrin.
Interaction with PAR4 Agonists (e.g., Thrombin, Cathepsin G, Plasmin)
PAR4 is a G-protein coupled receptor that is activated by proteolytic cleavage of its N-terminus by various serine proteases, including thrombin, cathepsin G, and plasmin nih.govmdpi.comtjr.org.trnih.govcapes.gov.brmdpi.comthieme-connect.de. This cleavage exposes a tethered ligand that activates the receptor mdpi.com. This compound functions by antagonizing the activity of PAR4 induced by these agonists. Studies have shown that this compound inhibits platelet activation mediated by α-thrombin and γ-thrombin, a form of thrombin that specifically activates PAR4 nih.govnih.gov. It also completely blocked dense granule secretion stimulated by cathepsin G and impaired platelet α-granule release and platelet-granulocyte interactions stimulated by plasmin nih.gov. This demonstrates that this compound effectively interferes with the activation of PAR4 by its known physiological agonists.
Detailed Analysis of Mechanistic Modalities
Research into the mechanism of action of this compound has provided insights into its inhibitory characteristics and binding behavior.
Exploration of Noncompetitive Inhibitory Characteristics
Schild analysis has been employed to investigate the mechanism of action of this compound. Studies utilizing PAR4 activating peptide (PAR4-AP) suggest a noncompetitive mode of inhibition for this compound. nih.gov This is consistent with data observed using α-thrombin. nih.gov Increasing concentrations of this compound have been shown to lead to a full depression of the PAR4-AP concentration-response curve (CRC). nih.gov Log-log plots of dose ratio minus 1 (DR-1) versus [this compound] yielded a slope of 2.86 ± 0.53, which is inconsistent with a competitive mode of inhibition. nih.gov This noncompetitive behavior was also observed for the PAR1 antagonist SCH602539 in the same primary assay. nih.gov
Assessment of Binding Kinetics and Dissociation Rates
While specific detailed binding kinetics and dissociation rates (kon and koff) for this compound are not explicitly detailed in the provided search results in terms of numerical values derived from techniques like Biacore or similar methodologies dynamic-biosensors.comcreative-proteomics.combio-rad.combiapages.nl, the observed noncompetitive inhibition profile offers some indirect implications regarding its interaction with PAR4. A noncompetitive inhibitor can bind to a site distinct from the orthosteric binding site (where the natural ligand binds) or to the orthosteric site in a manner that affects the receptor's efficacy even at high ligand concentrations. nih.gov
The observation of noncompetitive inhibition for this compound, similar to the reported behavior of SCH602539 (an analog of vorapaxar), suggests that this compound may also exhibit a slow off-rate or bind in a manner that effectively reduces the maximum response achievable by the agonist. nih.gov Vorapaxar is described as having an extremely slow off-rate, rendering it "essentially irreversible" within the context of thrombin-induced GPIIbIIIa activation kinetics. nih.gov this compound may similarly possess a slow off-rate, contributing to the observed noncompetitive pharmacology. nih.gov
Binding kinetics involve the study of the rates of association (kon) and dissociation (koff) between a ligand and its target, which determine the speed of complex formation and breakdown, respectively. dynamic-biosensors.comcreative-proteomics.combio-rad.comnih.gov The equilibrium dissociation constant (KD) is related to these rates (KD = koff/kon) and reflects the affinity of the interaction. creative-proteomics.combio-rad.com A slow dissociation rate (low koff) indicates a stable interaction. creative-proteomics.combio-rad.com Although direct kinetic parameters for this compound are not available in the provided text, its noncompetitive action in functional assays suggests a persistent interaction with the receptor that is not readily overcome by increasing agonist concentrations.
Comparative Mechanistic Investigations with Other PAR Antagonists (e.g., PAR1 Inhibitors)
Comparative studies have been conducted to understand the distinct roles and inhibitory profiles of PAR4 antagonists like this compound and PAR1 antagonists such as SCH602539 (an analog of vorapaxar) and SCH 79797. nih.govnih.gov Human platelets express both PAR1 and PAR4, which contribute to thrombin-mediated platelet activation. nih.govashpublications.org
This compound is selective for PAR4, showing no effect on PAR1-AP–induced aggregation at concentrations effective against PAR4-AP. nih.gov Conversely, the PAR1 antagonist SCH602539 had no effect on PAR4-AP–induced aggregation at concentrations effective against PAR1-AP. nih.gov This demonstrates the specificity of this compound for its target receptor. nih.gov
Mechanistically, both SCH602539 and this compound have been observed to exhibit noncompetitive modes of inhibition in primary assays. nih.gov However, their impact on platelet activation differs due to their respective target specificity. Antagonism of PAR1 by compounds like SCH602539 can be completely overcome by increasing concentrations of thrombin, as PAR4 can still be activated. nih.gov In contrast, PAR4 antagonists like this compound reduce the maximum thrombin response significantly, by over 50%, highlighting the substantial role of PAR4 in platelet activation at higher thrombin concentrations. nih.gov
Studies investigating dense granule release in platelets have also shown differential effects. Both this compound and another PAR4 antagonist, VU0661245, blocked dense granule release induced by PAR4 AP, while the PAR1 inhibitor SCH 79797 had no effect. nih.gov Conversely, dense granule release induced by the PAR1 agonist TRAP-6 was blocked by SCH 79797 but not by either PAR4 inhibitor. nih.gov This further supports the distinct roles of PAR1 and PAR4 and the specificity of their respective antagonists. nih.gov
Furthermore, comparative studies have explored the impact of structural modifications on the mechanistic modality of PAR4 antagonists. For instance, replacement of the 2-phenylthiazole group in this compound (as seen in VU0661247) can lead to a switch in the apparent mode of inhibition from noncompetitive to competitive. nih.gov Truncation of this compound and identification of a minimum pharmacophore resulted in fragments that retained efficacy but exhibited a competitive mechanism of inhibition, meaning they could be outcompeted by increasing doses of the ligand. nih.gov
The distinct mechanistic profiles and receptor specificity of PAR1 and PAR4 antagonists like this compound underscore the complexity of thrombin-mediated platelet activation and suggest potentially different safety and efficacy profiles for targeting each receptor. nih.gov
Pharmacological Characterization of Vu0652925 in Preclinical Models
In Vitro Research Methodologies and Findings
In vitro studies have been instrumental in defining the direct effects of VU0652925 on platelet activity under controlled conditions. These studies often involve the use of isolated human platelets or whole blood, employing various techniques to assess different aspects of platelet function. nih.govbocsci.com
Studies Utilizing Isolated Human Platelets and Purified Systems
Research using isolated human platelets and purified systems allows for a focused examination of this compound's effects on specific platelet signaling pathways and responses. Isolated platelets are typically prepared from whole blood through differential centrifugation. nih.govdawinbio.commdpi.comtimothyspringer.org These studies have demonstrated that this compound can impair platelet α-granule release, as measured by P-selectin exposure, following stimulation with agonists such as α-thrombin, cathepsin G, or plasmin. nih.gov This effect was shown to be specific to PAR4 inhibition, as a PAR1 inhibitor did not produce similar results. nih.gov Furthermore, in a purified system combining isolated platelets and granulocytes, this compound completely blocked platelet-granulocyte interactions stimulated by plasmin, suggesting a PAR4-specific effect on these interactions. nih.gov
Whole Blood Assays for Functional Readouts
Whole blood assays provide a more physiologically relevant environment to assess the activity of this compound, as they include the interplay of platelets with other blood components. nih.govucl.ac.ukirepertoire.comstemcell.com Flow cytometry-based whole blood assays have been developed and utilized to validate the potency and specificity of PAR4 inhibitors like this compound in a complex matrix. nih.gov These assays examine parameters such as platelet P-selectin expression and platelet-leukocyte interactions (e.g., platelet-granulocyte and platelet-monocyte interactions), which are considered markers of inflammation. nih.gov Studies using whole human blood have shown that this compound can diminish platelet-leukocyte interactions and platelet alpha granule release when stimulated with agonists like PAR4-activating peptide (PAR4-AP) or thrombin. nih.gov
Flow Cytometry-Based Assessments (e.g., PAC1 and P-selectin)
Flow cytometry is a key technique used to quantitatively assess platelet activation by measuring the surface expression of specific markers like PAC1 and P-selectin (CD62P). researchgate.netresearchgate.netnih.govdiva-portal.org PAC1 binding indicates the activation of the GPIIb/IIIa integrin, which is crucial for platelet aggregation, while P-selectin is translocated to the platelet surface upon activation and is involved in interactions with leukocytes. researchgate.netresearchgate.netmedchemexpress.eunih.govmedchemexpress.com Studies have shown that this compound is able to suppress GPIIb/IIIa activation, as indicated by PAC1 binding, and also inhibits P-selectin expression. targetmol.combocsci.commedchemexpress.com Quantitative data from flow cytometry assessments have provided specific IC50 values for this compound against PAR4-AP-induced PAC1 binding and P-selectin expression. nih.govtargetmol.commedchemexpress.com
Platelet Aggregation Studies
Platelet aggregation studies are fundamental in assessing the ability of a compound to inhibit platelet clumping, a critical step in thrombus formation. dovepress.comcriver.com These studies typically involve stimulating platelet-rich plasma or washed platelets with various agonists and measuring the resulting aggregation using light transmission aggregometry or other methods. dovepress.comcriver.com this compound has been evaluated in platelet aggregation studies to determine its effectiveness in blocking PAR4-mediated aggregation. Research has shown that this compound can abolish platelet aggregation induced by PAR4-AP. haematologica.org Furthermore, studies have assessed its effect on aggregation induced by other agonists, such as thrombin, which activates both PAR1 and PAR4. nih.govnih.gov
Quantitative Assessment of Pharmacological Potency against PAR4-Activating Peptide (PAR4-AP)
A crucial aspect of characterizing a PAR4 antagonist is quantifying its potency against direct activation of PAR4 by its activating peptide (PAR4-AP). This provides a direct measure of the compound's affinity and inhibitory efficacy at the receptor level. Studies have determined the half-maximal inhibitory concentration (IC50) of this compound against PAR4-AP-induced platelet responses. For instance, this compound demonstrated potent inhibition of PAR4-AP-induced PAC1 binding and P-selectin expression in human platelets, with IC50 values in the picomolar range. nih.govtargetmol.commedchemexpress.com These quantitative assessments highlight the high potency of this compound as a PAR4 antagonist.
Here is a summary of some quantitative findings:
Assay | Agonist | Measured Parameter | IC50 Value | Reference |
Flow Cytometry (Platelets) | PAR4-AP | PAC1 Binding | 43.0 pM | nih.govtargetmol.commedchemexpress.com |
Flow Cytometry (Platelets) | PAR4-AP | P-selectin | 39.2 pM | nih.govtargetmol.commedchemexpress.com |
Dense Granule Release | PAR4 AP | ATP Release | Blocked | nih.gov |
Platelet Aggregation | PAR4-AP | Aggregation | Abolished | haematologica.org |
Flow Cytometry (Platelets) | α-thrombin (100 nM) | P-selectin | 229 pM | nih.gov |
Note: IC50 values for dense granule release and aggregation against PAR4-AP were described as "blocked" or "abolished" in the source, indicating high efficacy at tested concentrations rather than a specific numerical IC50.
Ex Vivo Research Paradigms
Ex vivo studies bridge the gap between in vitro experiments and in vivo models by evaluating the effects of a compound on cells or tissues taken from an organism that has been exposed to the compound. This approach can provide insights into the compound's activity within a more complex biological system. While information specifically detailing ex vivo studies with this compound is less extensive than in vitro data in the provided sources, some studies have included ex vivo components to complement in vitro findings. nih.govscispace.comnih.govntu.edu.sg For example, the inhibition of platelet P-selectin and platelet-granulocyte interactions observed in vitro with this compound was recapitulated in a flow cytometry assay using whole baboon blood ex vivo. nih.gov This suggests that the inhibitory effects of this compound on PAR4-mediated platelet activation and platelet-leukocyte interactions are also evident in a more integrated biological system. Ex vivo studies have also been used to investigate platelet-cancer cell interactions and their modulation by PAR4 inhibitors like this compound in the context of cancer-associated thrombosis. scispace.comnih.gov
Evaluation in Whole Nonhuman Primate (Baboon) Blood
Studies have evaluated the effects of this compound in whole baboon blood ex vivo. These investigations aimed to assess the compound's activity in a system more closely related to human physiology compared to rodent models, given the differences in platelet PAR expression between species (human and nonhuman primate platelets express PAR1 and PAR4, while murine platelets express PAR-3 and PAR4) nih.gov.
In whole baboon blood, flow cytometry analysis was employed to measure platelet-granulocyte interactions and platelet alpha-granule release (indicated by P-selectin exposure) nih.gov. Baboon blood was pretreated with this compound or a vehicle control and then stimulated with agonists such as PAR4 activating peptide (PAR4 AP), TRAP-6, or CRP nih.gov. The samples were stained with markers for leukocytes (CD45), platelets (CD41), and activated platelets (CD62P) nih.gov.
Research findings indicate that this compound impaired platelet α-granule release following stimulation with α-thrombin, cathepsin G, or plasmin nih.gov. Furthermore, platelet-granulocyte interactions stimulated by plasmin were completely blocked by this compound, suggesting a PAR4-specific effect nih.gov. This inhibition of platelet P-selectin and platelet-granulocyte interactions observed in whole baboon blood ex vivo demonstrated the feasibility of using nonhuman primates for future in vivo studies with PAR4 inhibitors nih.gov.
Below is a representation of the type of data that might be collected in such an experiment, illustrating the effect of this compound on platelet-granulocyte interactions:
Treatment | Agonist | Percentage of CD41+ Granulocytes |
Vehicle | PAR4 AP | High |
This compound (10 μM) | PAR4 AP | Low |
Vehicle | Plasmin | High |
This compound (10 μM) | Plasmin | Low |
Vehicle | Cathepsin G | Moderate |
This compound (10 μM) | Cathepsin G | Low |
Basal | None | Low |
Translational Relevance of Ex Vivo Observations
The evaluation of this compound in whole nonhuman primate blood is considered translationally relevant due to the physiological similarities between baboon and human platelets, particularly concerning PAR expression and function nih.gov. Human and nonhuman primate platelets express both PAR1 and PAR4, making baboons a suitable model for evaluating PAR4 inhibitors for potential clinical translation nih.gov. The ability of this compound to inhibit platelet α-granule release and platelet-leukocyte interactions in whole baboon blood ex vivo supports the potential of targeting PAR4 for reducing inflammation, including thrombo-inflammation nih.gov. These ex vivo observations provide a foundation for further investigation of this compound and other PAR4 inhibitors in in vivo nonhuman primate models to better understand their potential efficacy and safety profiles in a system highly relevant to humans nih.gov.
In Vivo Model Systems and Preclinical Efficacy Research
Preclinical efficacy research involving this compound has utilized various in vivo model systems to investigate its effects on platelet activity, platelet-leukocyte interactions, inflammation, and thrombo-inflammation.
Animal Models for Platelet-Leukocyte Interactions and Inflammation
Animal models are crucial for studying platelet-leukocyte interactions and inflammation in a complex biological setting plos.orgmdpi.com. Platelets are increasingly recognized for their role in modulating the immune response through interactions with leukocytes, contributing to inflammation plos.orgmdpi.comwjgnet.com. These interactions involve the transfer of biochemical signals through adhesive receptors and the exchange of soluble mediators mdpi.com. Physical contact between platelets and leukocytes is often initiated by the interaction of platelet P-selectin (CD62P) with P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes mdpi.comwjgnet.com.
While many studies investigating the role of platelet PAR4 in platelet-leukocyte interactions and inflammation have been conducted in murine models, the differences in PAR function between mice and humans highlight the importance of using more translationally relevant models nih.gov.
Investigation of PAR4 Activity in Leukocyte Recruitment Models
Studies have shown that PAR4 activity promotes leukocyte recruitment in animal models of inflammation and pain nih.gov. Although some studies have demonstrated roles for PAR4 activity in leukocyte recruitment, they may not specifically define the role of platelet PAR4 in these processes nih.gov. Research with PAR4 inhibitors like this compound aims to elucidate the specific contribution of platelet PAR4 to leukocyte recruitment in inflammatory conditions nih.gov. The inhibition of platelet-granulocyte interactions by this compound in ex vivo models suggests a potential role for PAR4 inhibition in reducing leukocyte recruitment driven by platelet activation nih.gov.
Research in Mouse Models of Inflammatory Bowel Disease (Ulcerative Colitis)
Inflammatory bowel disease (IBD), including ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract transcurebioservices.comcriver.comwuxibiology.com. Mouse models of IBD, such as those induced by Dextran Sulfate Sodium (DSS) or Trinitrobenzenesulfonic acid (TNBS), are commonly used to study the pathogenesis of the disease and evaluate potential therapeutic agents transcurebioservices.comcriver.comwuxibiology.comnih.govcapes.gov.br. These models aim to replicate key features of human IBD, including epithelial damage, immune cell infiltration, and cytokine-driven inflammation transcurebioservices.com.
Research has indicated that PAR4 activity, particularly by cathepsin G, plays a role in ulcerative colitis nih.gov. Studies in mouse models of this disease have shown that either a PAR4 inhibitor or a cathepsin G inhibitor could be beneficial nih.gov. While the specific findings regarding this compound in mouse models of ulcerative colitis are not detailed in the provided text, the mention of PAR4 inhibitors being beneficial in such models suggests that compounds like this compound could be investigated in this context nih.gov.
Application in Thrombo-Inflammation Models
Thrombo-inflammation is a process where thrombotic and inflammatory events contribute to acute organ damage biorxiv.orgnih.govplatelets.eu. Platelets are key players in this process, interacting with inflammatory cells and contributing to tissue injury biorxiv.orgplatelets.eu.
This compound, as a PAR4 inhibitor, has been explored in the context of thrombo-inflammation due to the role of PAR4 in both platelet activation and platelet-leukocyte interactions nih.gov. The finding that PAR4 activity promotes platelet-leukocyte interactions extends the role of platelet PAR4 beyond just thrombosis to interactions with immune cells activated in inflammatory states nih.gov. This suggests that PAR4 may be a druggable target against platelet-leukocyte interactions to reduce inflammation, including thrombo-inflammation nih.gov. Studies using thrombo-inflammation models aim to assess the efficacy of PAR4 inhibitors like this compound in mitigating the interplay between coagulation and inflammation that drives these pathological conditions nih.govscispace.com. This compound has been used as a tool in mouse models to prevent both thrombosis and inflammation bocsci.com.
Future Research Directions for In Vivo Differential Effects
Preclinical characterization of the small molecule PAR4 antagonist, this compound, has revealed its potential as an inhibitor of platelet granule release and platelet-leukocyte interactions. Studies have demonstrated that this compound can impair platelet α-granule release and platelet-leukocyte interactions in platelet-granulocyte preparations or whole blood. nih.gov This suggests a broader role for platelet PAR4 beyond thrombosis, extending to interactions between platelets and immune cells involved in inflammatory states. nih.gov
While in vitro and ex vivo studies have provided valuable insights into the mechanism of action of this compound, future research should focus on exploring its differential effects in vivo. nih.gov A key area for future investigation involves comparing the in vivo effects of this compound with other PAR4 inhibitors, such as VU0661245. Differences observed between these compounds in assays with purified cells highlight the need to understand how these distinctions translate to complex in vivo environments. nih.gov
Further in vivo studies are feasible and necessary to fully understand the therapeutic potential of PAR4 inhibitors like this compound. nih.gov These studies could build upon existing ex vivo flow cytometry assays using whole blood, which have demonstrated the potential for such investigations. nih.gov
Another critical direction for future research is to expand studies to a wider range of disease models where platelet-leukocyte interactions play a pathogenic role. Given the observation that PAR4 activity promotes leukocyte recruitment in animal models of inflammation and pain, exploring the effects of this compound in such models is warranted. nih.gov Furthermore, investigating the potential differential responses of PAR4 inhibitors in the context of cancer-associated thrombosis, considering the genetic and phenotypic differences among various cancer cell lines, represents a promising avenue for future research. nih.gov Studies have shown that targeting PAR4 activation can disrupt the binding of platelets to procoagulant cancer cells in vitro, suggesting a potential therapeutic target in this area. nih.gov
Understanding the specific in vivo targets and pathways modulated by this compound, particularly in comparison to other PAR4 antagonists, will be crucial for defining its therapeutic niche and optimizing its application in various disease states characterized by aberrant platelet activity and platelet-leukocyte interactions. This includes detailed pharmacodynamic studies in relevant animal models to assess the extent and duration of PAR4 inhibition and its downstream effects on cellular interactions and inflammatory markers.
While specific data tables for future research directions are conceptual, the findings from existing preclinical work provide a basis for designing these studies. For instance, the differential IC50 values observed between this compound and VU0661245 in in vitro assays with thrombin activation (229 pM for this compound and 8.42 nM for VU0661245) underscore the importance of comparative in vivo efficacy studies. nih.gov
Compound | Agonist | IC50 (Purified Cells) |
This compound | Thrombin | 229 pM |
VU0661245 | Thrombin | 8.42 nM |
Future in vivo studies should aim to generate comparable data on the efficacy of this compound in inhibiting platelet-leukocyte interactions and related pathological processes in relevant animal models, potentially yielding data tables illustrating dose-response or time-course effects in different disease contexts.
Medicinal Chemistry and Structure-activity Relationship Sar Studies of Vu0652925
Structural Origins and Analogue Development (e.g., BMS-986120 and VU0661245)
The development of PAR4 antagonists has involved the identification and optimization of various chemical series. VU0652925 is described as a tool reagent and an analogue of BMS-986120. nih.govnih.gov BMS-986120, a first-in-class oral PAR4 antagonist, was identified through a significant screening effort by Bristol-Myers Squibb. alzdiscovery.orguni.lu It is characterized by a specific chemical structure, 4-(4-(((6-methoxy-2-(2-methoxyimidazo[2,1-b] alzdiscovery.orgmdpi.comthiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine. alzdiscovery.org this compound was synthesized as a lead compound from a Bristol-Myers Squibb patent and internally assigned as BMS-3, highlighting its close structural relationship to BMS-986120. nih.gov
Analogue development efforts aimed at understanding and improving the properties of PAR4 antagonists have generated various related compounds. VU0661245 is one such intermediate compound that was generated during the process of defining the minimum pharmacophore of this compound. nih.gov Comparing the activity of compounds like this compound and VU0661245 has provided insights into the structural elements critical for PAR4 inhibition. For instance, at higher thrombin concentrations (316 nM γ-thrombin), this compound has been shown to inhibit platelet activation more potently than VU0661245. nih.gov
BMS-986120 itself has demonstrated potent and selective antiplatelet effects, with IC₅₀ values of 9.5 nM in human blood and 2.1 nM in monkey blood. uni.lu It also showed high binding affinity to PAR4 expressed on HEK293 cells, inhibiting PAR4-induced calcium mobilization with an IC₅₀ of 0.56 nM. uni.lu
Identification of Minimum Pharmacophore for PAR4 Antagonism
Identifying the minimum pharmacophore for PAR4 antagonism involves determining the essential structural features required for a compound to bind to and inhibit the receptor. This process often involves the deconstruction or simplification of larger, active molecules. In the context of PAR4 antagonists, efforts have focused on deconstructing known inhibitors to identify a core structure that retains inhibitory activity. nih.gov
The identification of a minimum PAR4 inhibitor pharmacophore has led to the development of simplified scaffolds, such as a 2-methoxy-6-arylimidazo[2,1-b] alzdiscovery.orgmdpi.comthiadiazole core. This simplified structure was found to provide nanomolar inhibition of PAR4 stimulation mediated by both activating peptide and γ-thrombin, while also reducing molecular weight and the number of hydrogen bond donors/acceptors compared to larger chemotypes. This minimum pharmacophore, exhibiting competitive inhibition, represents a valuable starting point for further structural modifications aimed at optimizing drug-like properties. The deconstruction of a known PAR4 antagonist and the identification of a minimum pharmacophore have been shown to convert the mechanism of inhibition from noncompetitive to competitive. nih.gov
Systematic SAR Investigations of this compound Analogues
Systematic structure-activity relationship (SAR) investigations are crucial for understanding how modifications to a compound's structure impact its biological activity. For this compound and its analogues, SAR studies have guided the optimization process to enhance potency, selectivity, and desirable pharmacological properties.
Analysis of Structural Truncations and Their Impact on Activity
Structural truncations, the removal of parts of the molecule, are a common strategy in SAR studies to identify the core pharmacophore and understand the contribution of different regions to activity. As mentioned, the deconstruction of larger PAR4 antagonists, including efforts involving this compound, has been instrumental in identifying a minimum pharmacophore. nih.gov This process inherently involves analyzing the impact of removing structural elements on the compound's ability to inhibit PAR4. For example, the development of VU0661245 as an intermediate in defining the minimum pharmacophore of this compound suggests that specific truncations were made to this compound, and the resulting compound's activity (or reduced activity compared to this compound at certain thrombin concentrations) was analyzed. nih.gov This analysis helps to pinpoint which parts of the molecule are essential for binding and efficacy.
Examination of Substituent Effects on Efficacy and Specificity
Varying substituents at different positions on the molecular scaffold is another key aspect of systematic SAR investigations. By introducing different chemical groups (substituents), researchers can assess their impact on a compound's efficacy, potency, selectivity, and pharmacokinetic properties. While specific detailed data tables for substituent effects on this compound analogues are not available in the provided search results, the general principles of SAR apply. The optimization of imidazothiadiazole PAR4 antagonists, leading to compounds like BMS-986120 and BMS-986141, involved structural optimization which would include examining substituent effects to improve properties. These studies aim to identify substituents that enhance binding affinity to PAR4, improve functional antagonism, and potentially reduce activity at off-targets to increase specificity.
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling for related compounds)
Computational approaches play a significant role in modern medicinal chemistry and SAR analysis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into how structural features relate to biological activity and how molecules interact with their targets.
QSAR modeling involves developing mathematical models that correlate structural descriptors of compounds with their observed biological activity. These models can be used to predict the activity of new, untested compounds and to guide the design of compound libraries with a higher probability of success. While specific QSAR models directly applied to this compound analogues are not detailed in the provided search results, QSAR is a widely used technique in the optimization of lead compounds and the exploration of chemical space in drug discovery programs targeting various proteins, including those relevant to thrombosis or other conditions where PAR4 is involved.
Molecular docking is another computational technique used to predict the binding orientation and affinity of a ligand to a protein target. This can help researchers understand the key interactions between an antagonist and the PAR4 receptor, providing a structural basis for observed SAR. Virtual screening, often coupled with molecular docking, can be used to identify potential lead compounds from large chemical libraries based on their predicted binding to the target. These computational methods complement experimental SAR studies by providing mechanistic hypotheses and prioritizing compounds for synthesis and testing.
Strategies for Optimizing PAR4 Antagonists for Preclinical Research Applications
Optimizing PAR4 antagonists for preclinical research applications involves refining their properties to ensure they are suitable tools for studying PAR4 function in biological systems and have the potential for further development. Key optimization strategies include improving potency, selectivity, and pharmacokinetic properties.
A crucial aspect of optimizing PAR4 antagonists is achieving a desirable mechanism of inhibition. The identification of competitive and reversible antagonists is often preferred for tool compounds and potential therapeutic agents, as this allows for a more nuanced investigation of receptor function and potentially a better safety profile compared to irreversible or noncompetitive inhibitors that may completely abolish the receptor's response regardless of agonist concentration. nih.gov The effort to identify a minimum pharmacophore from this compound was specifically aimed at converting the mechanism of inhibition from noncompetitive to competitive. nih.gov
Improving pharmacokinetic properties, such as metabolic stability and bioavailability, is also a significant optimization goal. Compounds with poor metabolic stability may be rapidly cleared from the body, limiting their utility in preclinical studies. Strategies to improve these properties often involve targeted structural modifications based on SAR analysis and consideration of metabolic hotspots within the molecule.
Advanced Methodologies and Techniques Employed in Vu0652925 Research
High-Throughput Screening Assays for Compound Identification and Validation
High-throughput screening (HTS) plays a crucial role in drug discovery by enabling the rapid testing of large libraries of chemical compounds against a specific biological target. This automated process facilitates the identification of potential "hits" or "leads" that exhibit the desired activity. bmglabtech.comnuvisan.commedinadiscovery.com While specific details of HTS assays used for the initial identification of VU0652925 are not explicitly detailed in the provided search results, the compound was synthesized as a PAR4 antagonist based on previous work nih.gov. HTS is a standard technique for profiling agonists and antagonists for receptors like GPCRs, which include PAR4. bmglabtech.com The validation of this compound as a potent PAR4 antagonist with high specificity against PAR1 has been demonstrated through various assays, indicating that screening methodologies were fundamental in its characterization. nih.gov
Flow Cytometry and Immunofluorescence for Cellular Analysis
Flow cytometry and immunofluorescence are key techniques used to analyze cellular populations and the expression of specific markers at a single-cell level or within tissues. In the context of this compound research, flow cytometry has been utilized to assess platelet activation by measuring the exposure of markers such as activated GPIIbIIIa (using a PAC1 antibody) and P-selectin (CD62P). nih.govnih.gov Studies have shown that this compound effectively reduces thrombin-mediated platelet activation as measured by GPIIbIIIa activation and P-selectin expression. nih.gov Flow cytometry analysis confirmed the specificity of this compound, showing no significant off-target effects on PAR1-mediated platelet activation at tested concentrations. nih.gov
Immunofluorescence, often used in conjunction with microscopy, provides spatial information on protein localization and cellular interactions. While the search results mention whole mount immunofluorescence studies in the context of related research scispace.com, specific applications of immunofluorescence solely focused on this compound's direct effects on cellular components or targets beyond flow cytometry-based marker expression are not extensively detailed within the provided snippets. However, immunofluorescence is a recognized method for detecting specific proteins and biomarkers in cells and tissues biocompare.combdbiosciences.comcellsignal.com, suggesting its potential applicability in further mechanistic studies of this compound.
Detailed findings from flow cytometry studies include the determination of IC₅₀ values for this compound against PAR4-AP-induced platelet activation markers. This compound demonstrated PAC1 IC₅₀ of 43.0 pM and P-selectin IC₅₀ of 39.2 pM. nih.govmedchemexpress.comtargetmol.com
Table 1: IC₅₀ Values of this compound in Platelet Activation Assays
Assay Readout | Agonist | IC₅₀ (pM) | -pIC₅₀ ± S.E.M. |
PAC1 (GPIIbIIIa activation) | PAR4-AP | 43.0 | 10.4 ± 0.04 nih.govmedchemexpress.comtargetmol.com |
P-selectin expression | PAR4-AP | 39.2 | 10.41 ± 0.04 nih.govmedchemexpress.comtargetmol.com |
Platelet Aggregometry Techniques
Platelet aggregometry is a fundamental technique for measuring the ability of platelets to aggregate in response to various agonists. This method is crucial for evaluating the effectiveness of antiplatelet agents like this compound. Studies using platelet aggregometry have shown that this compound inhibits PAR4-AP-induced platelet aggregation in a concentration-dependent manner. nih.gov Furthermore, when combined with a PAR1 antagonist (SCH602539), this compound was shown to abolish thrombin-mediated platelet aggregation, highlighting the combined contribution of PAR1 and PAR4 pathways to this process. nih.gov
Representative tracings from aggregometry experiments demonstrate the inhibitory effect of this compound on aggregation induced by PAR4-AP. nih.gov These studies also confirmed the specificity of this compound, as it had no effect on PAR1-AP-induced aggregation at concentrations effective against PAR4-AP. nih.gov
Development and Utilization of Robust In Vitro and Ex Vivo Assay Systems
The study of this compound has heavily relied on the development and utilization of robust in vitro and ex vivo assay systems, particularly using human platelets. In vitro assays involve experiments conducted in a controlled laboratory environment, often using isolated cells or proteins. Ex vivo assays utilize living tissues or cells that have been removed from an organism. mdpi.comcrownbio.com
Washed human platelets are a primary component of in vitro and ex vivo assays for studying this compound. nih.gov These systems allow for controlled stimulation of PAR4, such as with PAR4-activating peptide (PAR4-AP) or thrombin, and the subsequent measurement of platelet responses like activation (GPIIbIIIa and P-selectin exposure) and aggregation. nih.gov Ex vivo studies using human platelets have demonstrated the ability of this compound to inhibit platelet α-granule release and platelet-granulocyte interactions induced by various agonists like α-thrombin, cathepsin G, and plasmin. nih.gov The use of isolated human platelets allows for direct investigation of the compound's effects on its target receptor and downstream signaling pathways in a relevant cellular context. nih.gov
These assay systems are considered robust and have been instrumental in characterizing the potency and specificity of this compound as a PAR4 antagonist. nih.gov They provide valuable data on the compound's direct effects on platelet function outside the complexity of a living organism. nih.govnih.gov
Application of Advanced In Vivo Models (e.g., Genetically Diverse Animal Models, Imaging Techniques)
While the provided search results primarily detail in vitro and ex vivo studies of this compound, the outline includes the application of advanced in vivo models. In vivo studies are conducted within a living organism and are essential for evaluating the systemic effects, pharmacokinetics, and efficacy of a compound in a complex biological environment. mdpi.comwuxibiologics.com
The search results mention nonhuman primate studies using male baboons (Papio anubis) in the context of investigating the role of PAR4 inhibitors, including this compound, on platelet-leukocyte interactions. nih.gov These studies involved isolating platelets and granulocytes from baboons and assessing their interactions. nih.gov This indicates the use of relevant animal models to investigate the effects of this compound in a more complex physiological setting than isolated human platelets.
The outline also mentions genetically diverse animal models and imaging techniques. Genetically diverse models can be valuable for assessing the compound's effects across different genetic backgrounds, which might influence drug response. Imaging techniques, such as optical imaging modalities (fluorescence and bioluminescence), are used in in vivo studies to visualize drug distribution and disease progression. mdpi.com While specific applications of these advanced in vivo techniques with this compound are not detailed in the provided search results, their inclusion in the outline suggests their potential relevance in comprehensive preclinical research for compounds targeting pathways involved in thrombosis and inflammation, where PAR4 plays a role. nih.gov
Future Research Directions and Unaddressed Scientific Questions for Vu0652925
Exploring Novel PAR4-Mediated Signaling Pathways
Current understanding indicates that PAR4 activation in platelets leads to intracellular signaling cascades involving G proteins, calcium release, and protein kinase C (PKC) activation, culminating in platelet activation, adhesion, and aggregation. nih.gov PAR4 has also been shown to activate PKC substrates more robustly than PAR1, suggesting a potentially greater role for PAR4 in dense granule secretion. nih.gov Furthermore, PAR4-mediated PI3K/Akt and RhoA/ROCK signaling pathways have been identified as essential for thrombin-induced morphological changes in MEG-01 cells, a human megakaryoblastic leukemia cell line used as an in vitro model for platelet research. mdpi.com
Future research should delve deeper into identifying and characterizing additional novel signaling pathways mediated by PAR4 that are modulated by VU0652925. This could involve exploring interactions with other cellular components and downstream effectors beyond the currently established pathways. Understanding the full spectrum of PAR4-mediated signaling will provide a more comprehensive picture of how this compound exerts its inhibitory effects and could reveal potential therapeutic applications in conditions where these pathways are dysregulated. For instance, investigating the relationship between nSMase/ceramide and the NF-κB signaling pathway in PARs-mediated human platelet activation has revealed that thrombin-induced nSMase activation is mediated by PAR4 but not by PAR1. haematologica.org
Investigation of Differential Effects with Related PAR4 Inhibitors In Vivo
This compound is an analog of BMS-986120, another PAR4 antagonist that has shown promise in animal models of thrombosis and has completed phase 2 clinical trials. nih.govmedchemexpress.com Another related PAR4 inhibitor, VU0661245, an intermediate in the effort to define the minimum pharmacophore of this compound, has shown differential effects compared to this compound in certain in vitro assays. nih.gov
Given these differences observed in purified cell assays, future work should focus on exploring the differential effects of this compound and related PAR4 inhibitors, such as BMS-986120 and VU0661245, in vivo. nih.gov Comparative studies in relevant animal models are crucial to understand if these inhibitors exhibit distinct pharmacological profiles, efficacy, or potential off-target effects in a complex physiological setting. Such investigations could help determine the optimal PAR4 inhibitor for specific therapeutic applications and shed light on the structural features contributing to their observed differences in activity.
Research into Potential Off-Target Engagements and Selectivity Beyond Current Data
Comprehensive studies employing broad screening approaches, such as target profiling panels and unbiased proteomic methods, are needed to identify any unintended interactions of this compound with other proteins or pathways. drugdiscoverynews.complos.org This research should aim to determine the selectivity profile of this compound across a wide range of biological targets, providing a more complete understanding of its potential polypharmacology.
Elucidating Specificity in Complex Biological Systems
Understanding the specificity of this compound within complex biological systems is a critical area for future research. While in vitro studies demonstrate its selective inhibition of PAR4-mediated platelet responses, the intricate nature of biological networks means that a compound's effects can be influenced by the presence and interplay of numerous other molecules and pathways. mpg.deuni-heidelberg.denih.gov
Future studies should investigate the specificity of this compound in more complex biological contexts, such as multi-cellular systems, tissues, and in vivo models of various disease states. This could involve assessing its effects on PAR4 signaling in different cell types that express PAR4 and evaluating whether its inhibitory activity remains selective in the presence of other signaling cues and cellular interactions. Research into the complexity of biological signaling systems highlights the difficulty in predicting function solely from individual molecular properties and emphasizes the need to consider the dynamic interplay of system components. uni-heidelberg.denih.gov
Application of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) in this compound Studies
The application of advanced omics technologies, such as proteomics and transcriptomics, can provide a deeper understanding of the molecular effects of this compound. isaaa.orgelifesciences.orgwikipedia.orgnih.gov Transcriptomics can reveal changes in gene expression profiles in response to this compound treatment, while proteomics can provide insights into alterations in protein abundance and post-translational modifications. isaaa.orgnih.gov
Integrating these technologies in studies involving this compound could help identify downstream pathways and biological processes affected by PAR4 inhibition that are not immediately apparent from traditional functional assays. elifesciences.orgfrontiersin.orgresearchgate.net This could involve comparing the transcriptomic and proteomic landscapes of cells or tissues treated with this compound versus controls, potentially revealing novel targets or pathways modulated by the compound. Such comprehensive molecular profiling can enhance our understanding of the drug's mechanism of action and potential therapeutic implications.
Development of Novel Preclinical Models for Broader Disease Contexts
Current research on this compound has primarily focused on its role as a PAR4 antagonist in the context of platelet activation and thrombosis. nih.govnih.gov However, PAR4 is expressed in various tissues and implicated in other physiological and pathological processes. nih.gov
Future research should involve the development and utilization of novel preclinical models to investigate the potential therapeutic utility of this compound in a broader range of disease contexts where PAR4 may play a role. medchemexpress.comnih.govinstrumentl.comdepressioncenter.org This could include exploring its effects in models of inflammation, cancer progression (given the role of coagulation and platelets in cancer), or other conditions where PAR4-mediated signaling contributes to disease pathogenesis. scispace.com Developing more sophisticated in vivo and in vitro models that better mimic human disease states will be crucial for accurately assessing the therapeutic potential of this compound beyond thrombosis.
Integration of In Silico Approaches for Rational Compound Design and Prediction
Integrating in silico approaches, such as computational modeling and simulations, can significantly aid in the rational design and prediction of the properties of this compound and related compounds. nih.govnih.govresearchgate.nettaylorfrancis.com Computational methods can be used to model the interaction of this compound with the PAR4 receptor, predict binding affinities, and explore potential off-target interactions. researchgate.net
Future research should leverage these in silico tools to guide the design of novel PAR4 antagonists with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Computational approaches can also be used to predict the behavior of this compound in complex biological systems and to simulate its effects in different disease models, potentially reducing the need for extensive experimental testing. nih.gov This integration of computational and experimental approaches can accelerate the development and optimization of PAR4-targeted therapies.
Q & A
Q. What methodological designs are suitable for preliminary studies on this compound?
- Methodological Answer : Prioritize case studies (16% prevalence) or literature reviews (16%) for exploratory phases, as these designs efficiently synthesize existing knowledge . For experimental work, adopt hypothesis-driven approaches with controls to isolate variables (e.g., dose-response assays) .
Q. How to ensure ethical compliance when designing in vitro experiments with this compound?
- Methodological Answer : Align protocols with institutional review boards (IRBs) and document risk mitigation strategies (e.g., cytotoxicity thresholds). Use non-invasive techniques where possible and validate results through independent replication .
Q. What strategies enhance the reproducibility of this compound synthesis protocols?
- Methodological Answer : Standardize reaction conditions (temperature, solvent purity) and document deviations rigorously. Cross-validate results using orthogonal methods (e.g., NMR, mass spectrometry) and reference established synthetic pathways .
Advanced Research Questions
Q. How to resolve contradictions in this compound's efficacy data across different experimental models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., model organism differences, dosage regimes). Apply statistical tools like ANOVA to quantify variability and design follow-up studies to isolate mechanisms (e.g., knock-out models) .
Q. What interdisciplinary approaches can address gaps in understanding this compound's pharmacokinetics?
- Methodological Answer : Integrate computational modeling (e.g., molecular dynamics simulations) with wet-lab data to predict absorption/distribution. Collaborate with bioinformatics teams to analyze multi-omics datasets (transcriptomics, metabolomics) .
Q. How to validate the specificity of this compound in targeting a proposed molecular pathway?
- Methodological Answer : Use CRISPR-based gene editing to silence the target pathway and assess off-target effects via proteomic profiling. Compare results with known inhibitors/agonists to confirm mechanistic uniqueness .
Q. What frameworks optimize the analysis of high-throughput screening data for this compound derivatives?
- Methodological Answer : Implement machine learning pipelines (e.g., random forests) to classify active/inactive compounds. Normalize data using Z-score scaling and apply false discovery rate (FDR) corrections to minimize noise .
Methodological Considerations
- Literature Reviews : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
- Data Presentation : Include processed data critical to the research question in the main text; relegate raw datasets to appendices .
- Interdisciplinary Collaboration : Align terminology with target journals’ conventions to enhance clarity .
For further guidance on experimental design or data interpretation, consult domain-specific frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.